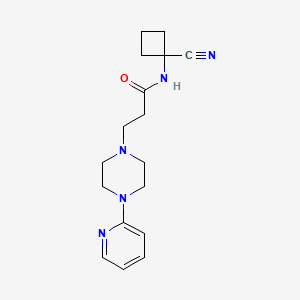

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic uses.

Scientific Research Applications

Anticonvulsant Activity

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Research indicates that these compounds, particularly one identified as 11, exhibit broad-spectrum anticonvulsant effects across various preclinical seizure models without impairing motor coordination. This points to a potential application in treating epilepsy with a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Insecticidal Activity

Another interesting application of related dihydropiperazine compounds, such as 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, is their insecticidal activity. These compounds have shown potential as bioisosteric replacements for imidazolidine in neonicotinoid compounds, suggesting their use in agricultural pest control (Samaritoni et al., 2003).

Cyclization Reactions

Cyanamides, including derivatives similar in structure to N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide, have been utilized in cyclization reactions with anthranilates and 2-aminophenyl ketones. These reactions produce various heterocyclic compounds, indicating the utility of such cyanamides in organic synthesis and potential pharmaceutical applications (Shikhaliev et al., 2008).

Serotonin Receptor Ligands

N'-cyanoisonicotinamidine derivatives, structurally related to N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide, have been identified as highly selective and potent ligands for the 5-HT(1A) receptor. This suggests their potential application in psychiatric disorder studies and treatments, demonstrating the compound's relevance in neuropsychopharmacology (Fiorino et al., 2010).

properties

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c18-14-17(6-3-7-17)20-16(23)5-9-21-10-12-22(13-11-21)15-4-1-2-8-19-15/h1-2,4,8H,3,5-7,9-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXMRCXMLGVTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2872893.png)

![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)

![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)